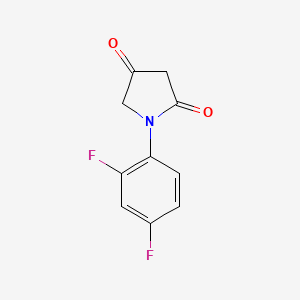

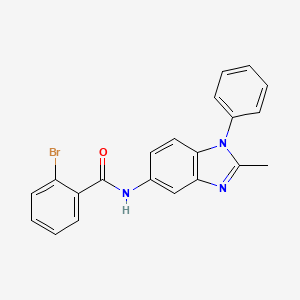

![molecular formula C17H26N2O5S2 B2612037 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-51-0](/img/structure/B2612037.png)

4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diazaspiro[4.5]decane is a class of organic compounds characterized by a spirocyclic structure, which consists of two rings of different sizes sharing a single atom . The “4.5” in the name indicates that one ring contains 4 atoms and the other contains 5 atoms .

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane compounds often involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of a palladium catalyst . This domino reaction forms three carbon-carbon bonds and results in a highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane compounds is characterized by a spirocyclic structure with exocyclic double bonds . This structure is formed through a domino reaction involving highly regioselective C–C coupling and spiro scaffold steps .Chemical Reactions Analysis

The chemical reactions involving diazaspiro[4.5]decane compounds often involve copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction experiences a tandem radical addition and dearomatizing cyclization process .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Assignment of Relative Configuration : The study by Guerrero-Alvarez et al. (2004) focuses on the structural analysis of 1,4-diazaspiro[4.5]decanes and related compounds, utilizing NMR techniques to determine relative configurations and conformational preferences. This research highlights the importance of stereochemistry in the synthesis and characterization of spirocyclic compounds, which can be essential for their biological activity (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Chemical Synthesis and Derivative Exploration

- Synthesis of Sulfur-Containing Heterocycles : Reddy et al. (2001) describe the synthesis of various sulfur-containing heterocyclic compounds, including diazaspiro[4.5]decane derivatives, which serve as key intermediates for further chemical transformations. Such research underscores the versatility of spirocyclic compounds in organic synthesis and their potential for generating diverse molecular architectures (Reddy, Babu, & Padmavathi, 2001).

Supramolecular Chemistry

- Supramolecular Arrangements : The work by Graus et al. (2010) explores the crystal structure and supramolecular arrangements of cyclohexane-spirohydantoin derivatives, including diazaspiro[4.5]decane compounds. This research provides insights into how substituents on the cyclohexane ring influence molecular packing, highlighting the role of spirocyclic compounds in the design of materials with specific physical properties (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Orientations Futures

Propriétés

IUPAC Name |

8-methylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S2/c1-13-11-14(2)16(15(3)12-13)26(22,23)19-9-10-24-17(19)5-7-18(8-6-17)25(4,20)21/h11-12H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYQCCZQMOWZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

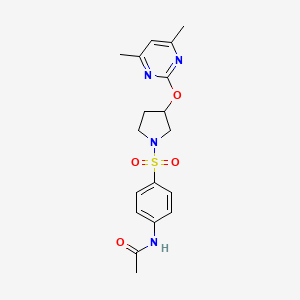

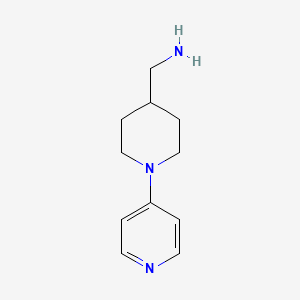

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea](/img/structure/B2611958.png)

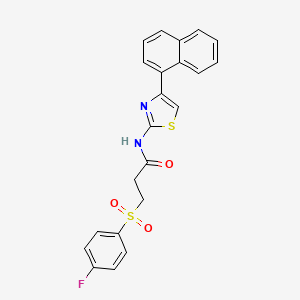

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide](/img/structure/B2611960.png)

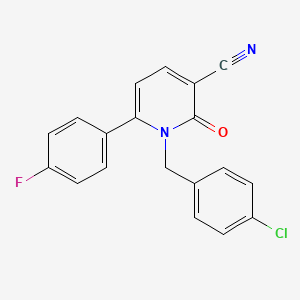

![N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2611962.png)

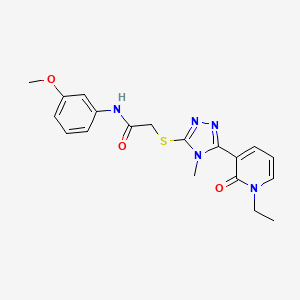

![N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611964.png)

![1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2611967.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2611975.png)